sodium potassium ATPase inhibitor 1
Description
Sodium Potassium ATPase (Na⁺/K⁺-ATPase) Inhibitor 1 refers to a class of compounds that target the α1 subunit of the Na⁺/K⁺-ATPase, a critical enzyme responsible for maintaining cellular electrochemical gradients by actively transporting three Na⁺ ions out and two K⁺ ions into the cell per ATP hydrolyzed . This enzyme is essential for cellular homeostasis, nerve transmission, muscle contraction, and platelet activation . Inhibitors of Na⁺/K⁺-ATPase, such as cardiac glycosides (e.g., ouabain, digoxin, and bufalin), bind to the extracellular domain of the α1 subunit, disrupting ion transport and triggering intracellular signaling cascades, including calcium modulation and kinase activation .
Recent studies highlight its role in platelet GPCR signaling. For example, genetic deletion of the α1 subunit in mice reduces ADP-induced platelet aggregation and enhances the efficacy of anti-thrombotic drugs like clopidogrel . Inhibitor 1 and related compounds are also implicated in heart failure (HF) therapy, though their use is controversial due to thrombotic risks .
Properties
CAS No. |
124541-50-0 |
|---|---|
Molecular Formula |
C21H15N3O2 |
Synonyms |
sodium potassium ATPase inhibitor 1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between Na⁺/K⁺-ATPase Inhibitor 1 and other well-characterized inhibitors:
Key Findings:
Structural Specificity :
- Inhibitor 1 (imidazole-2-amine derivatives) and bufalin exhibit higher α1 subunit specificity compared to ouabain, which binds multiple isoforms .
- Cardiac glycosides (ouabain, digoxin) share a steroid core but differ in side-chain modifications, affecting binding kinetics and off-target effects .
Functional Outcomes: Anti-thrombotic effects: Inhibitor 1 and low-dose ouabain reduce thrombosis in mice by attenuating GPCR signaling (e.g., P2Y12, PAR4) . In contrast, digoxin increases thrombotic risk in HF patients . Calcium modulation: Bufalin and marinobufagenin enhance intracellular Ca²⁺, promoting apoptosis in cancer cells but causing arrhythmias at high doses .
Contradictory Evidence: Ouabain inhibits platelet aggregation in vivo (100 µg/kg in mice) but enhances it in vitro by increasing cytosolic Ca²⁺ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
